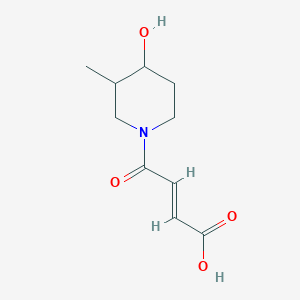![molecular formula C9H9N3O3 B1488487 6-Ethyl-4-hydroxypyrazolo[1,5-a]pyrazine-2-carboxylic acid CAS No. 2091651-66-8](/img/structure/B1488487.png)
6-Ethyl-4-hydroxypyrazolo[1,5-a]pyrazine-2-carboxylic acid
Descripción general
Descripción
“6-Ethyl-4-hydroxypyrazolo[1,5-a]pyrazine-2-carboxylic acid” is a nitrogen-containing heterocyclic compound . It is also known as “Ethyl 4-Hydroxypyrazolo [1,5-a]pyrazine-2-carboxylate” with a CAS Number: 1250443-90-3 . It has a molecular weight of 207.19 . The compound is a white to yellow solid .
Molecular Structure Analysis
The IUPAC name of the compound is “ethyl 4-hydroxypyrazolo [1,5-a]pyrazine-2-carboxylate” and its InChI Code is "1S/C9H9N3O3/c1-2-15-9(14)6-5-7-8(13)10-3-4-12(7)11-6/h3-5H,2H2,1H3,(H,10,13)" .Physical and Chemical Properties Analysis
The compound is a white to yellow solid . It has a storage temperature of +4C .Aplicaciones Científicas De Investigación
Synthesis Approaches
6-Ethyl-4-hydroxypyrazolo[1,5-a]pyrazine-2-carboxylic acid and its derivatives have been a focal point in the field of synthetic chemistry. For instance, substituted 3-hydroxypyrazoles, prepared from specific ethyl esters and hydrazine hydrate, are utilized in the synthesis of various pyrazole derivatives. One such derivative, 6-amino-5-cyano-3-(3-cyano-4,6-dimethylpyridin-2-ylthiomethyl)-4-(2-nitrophenyl)-2,4-dihydropyrano[2,3-c]pyrazole, showcases the intricate molecular and crystal structures characteristic of these compounds (Rodinovskaya et al., 2003).
Heterocyclic Compound Synthesis
The molecule also serves as a precursor in the synthesis of heterocyclic compounds. In a notable study, 4-heteryl-substituted derivatives of methylpyrazolo[1,5-a]pyrazine-4-carboxylates were synthesized through palladium-catalyzed carbonylation of 4-chloropyrazolo[1,5-a]pyrazines. These intermediates were further processed to create compounds with potential pharmacological applications (Tsizorik et al., 2020).
Derivative Formation and Applications
Further, the versatility of this molecule is evident in its role in forming diverse derivatives. For instance, ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates were manipulated to yield a range of derivatives, demonstrating the molecule's utility in creating novel compounds for various applications (Harb et al., 1989).
Direcciones Futuras
Pyrrolopyrazine derivatives, including “6-Ethyl-4-hydroxypyrazolo[1,5-a]pyrazine-2-carboxylic acid”, have shown a wide range of biological activities, making them attractive scaffolds for drug discovery research . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in the available resources will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
Propiedades
IUPAC Name |
6-ethyl-4-oxo-5H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c1-2-5-4-12-7(8(13)10-5)3-6(11-12)9(14)15/h3-4H,2H2,1H3,(H,10,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKZHTUVJKRQHCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN2C(=CC(=N2)C(=O)O)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Chloro-5,6-dihydrofuro[2,3-h]cinnoline](/img/structure/B1488408.png)
![1-{[(Naphthalen-2-yl)amino]methyl}cyclobutan-1-ol](/img/structure/B1488410.png)
![{2-Fluorobicyclo[2.2.1]heptan-2-yl}methanamine](/img/structure/B1488411.png)








